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Abstract

Imolamine is a pharmacological agent with a primary classification as a coronary vasodilator,
indicated for the treatment of angina pectoris. It also exhibits properties as a local anesthetic
and has been noted for its antiplatelet aggregation activity. This technical guide provides a
comprehensive overview of the currently available pharmacological data on Imolamine,
including its chemical properties, preclinical and clinical findings, and toxicological data. While
extensive research on its specific molecular mechanisms and pharmacokinetics is limited in
publicly accessible literature, this document synthesizes the existing knowledge to support
further investigation and drug development efforts.

Introduction

Imolamine, also known by its brand names Angolon, Angoril, and Coremax, is a synthetic
compound belonging to the phenyloxadiazole class.[1][2] Its primary clinical application is in the
management of angina pectoris, a condition characterized by chest pain due to reduced blood
flow to the heart muscle.[1][2] Additionally, the hydrochloride salt of Imolamine is utilized as a
local anesthetic.[1] Early research has also identified its potential as an antiplatelet aggregation
agent. Despite its clinical use, detailed mechanistic and pharmacokinetic data on Imolamine
are not extensively documented. This guide aims to consolidate the available scientific
information to provide a foundational understanding for research and development
professionals.
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Chemical and Physical Properties

Imolamine is a small molecule with the following chemical and physical characteristics:

Property Value Source(s)

N,N-diethyl-2-(5-imino-3-
IUPAC Name phenyl-1,2,4-oxadiazol-4-

yl)ethanamine

Chemical Formula C14H20N40O
Molecular Weight 260.33 g/mol
CAS Number 318-23-0
C01DXO09 (Other vasodilators
ATC Code ) ) )
used in cardiac diseases)
Pharmacodynamics

The pharmacodynamic properties of Imolamine are centered on its effects on the
cardiovascular system and platelet function.

Mechanism of Action

The precise molecular mechanism of action for Imolamine's vasodilatory and antiplatelet
effects is not well-elucidated in the available literature. However, based on its chemical class
(oxadiazole derivative) and its therapeutic effects, several potential mechanisms can be
hypothesized.

As a coronary vasodilator, Imolamine likely acts on the vascular smooth muscle to increase
the diameter of coronary arteries, thereby enhancing blood flow to the myocardium. The
vasodilation could be mediated through several signaling pathways common to vasodilating
agents:

 Nitric Oxide (NO) Pathway: Some related heterocyclic compounds, such as sydnonimines,
are known to be NO donors. NO activates soluble guanylate cyclase (sGC) in vascular
smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).
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Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several
downstream targets, resulting in a decrease in intracellular calcium concentration and
smooth muscle relaxation.

e Calcium Channel Blockade: Imolamine may act as a calcium channel blocker, inhibiting the
influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle
contraction.

e Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle
cells leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium
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channels and causes vasodilation.

Imolamine has been identified as a potent antiplatelet aggregation agent. The inhibition of
platelet aggregation is a key therapeutic strategy in preventing thrombosis. Potential
mechanisms include:

e Inhibition of Thromboxane A2 (TXA2) Synthesis: Imolamine may inhibit the cyclooxygenase
(COX) enzyme, reducing the synthesis of TXA2, a potent platelet agonist.

e ADP Receptor Antagonism: It could block the P2Y12 receptor, an ADP receptor on the
platelet surface, which plays a crucial role in platelet activation and aggregation.

« Increase in Cyclic Adenosine Monophosphate (CAMP): An increase in intracellular cAMP
levels in platelets inhibits platelet activation and aggregation.
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The local anesthetic effect of Imolamine hydrochloride is likely due to the blockade of voltage-

gated sodium channels in the neuronal cell membrane. By inhibiting sodium influx, Imolamine

prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the

localized area of application.

Clinical Pharmacodynamics

A clinical study in patients with exertional angina pectoris provides some insight into the

hemodynamic effects of Imolamine.

Parameter

Result

Pacing-induced Angina

Improved in 4 out of 7 patients

Heart Rate

No significant change

Mean Pulmonary Artery Pressure

No significant change

Left Ventricular Systolic Pressure

No significant change

Left Ventricular End-diastolic Pressure

No significant change

Data from a study with 100 mg parenteral

administration of Imolamine in 10 patients.

Pharmacokinetics

Detailed pharmacokinetic data for Imolamine, including absorption, distribution, metabolism,

and excretion, are not available in the public domain.

Toxicology

Preclinical studies have provided some data on the acute toxicity of Imolamine.

Parameter Value Route of Administration
LDso 650 mg/kg Oral

LDso 250 mg/kg Intravenous

Data from preclinical studies.
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Imolamine is also reported to have moderate liver toxicity.

Experimental Protocols
In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of Imolamine on platelet aggregation induced by
various agonists.

Methodology (Light Transmission Aggregometry):

» Blood Collection: Whole blood is collected from healthy, consenting donors into tubes
containing an anticoagulant (e.g., 3.2% sodium citrate).

o Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g.,
200 x g) for 10-15 minutes at room temperature to separate the PRP.

o Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher
speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100%
aggregation).

o Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized
concentration (e.g., 2.5-3.0 x 108 platelets/mL) using PPP.

o Assay Procedure:

[¢]

Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and warmed to 37°C.
o Abaseline is established.

o Imolamine (at various concentrations) or vehicle control is added to the PRP and
incubated for a specified time (e.g., 2-5 minutes).

o A platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) is added to induce
aggregation.

o The change in light transmission through the PRP suspension is recorded over time as
platelets aggregate.
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o Data Analysis: The maximum percentage of platelet aggregation is calculated for each
concentration of Imolamine and compared to the vehicle control to determine the inhibitory
effect and calculate the 1Cso value.
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Assessment of Coronary Vasodilation

Objective: To measure the effect of Imolamine on coronary artery diameter and blood flow.
Methodology (In Vivo Animal Model):

» Animal Preparation: An appropriate animal model (e.g., swine, canine) is anesthetized and
instrumented for hemodynamic monitoring.

o Catheterization: A guide catheter is introduced into a peripheral artery and advanced to the
coronary ostia under fluoroscopic guidance.

o Baseline Measurements: Baseline coronary angiography is performed to visualize the
coronary arteries. Intracoronary Doppler or pressure wires can be used to measure baseline
coronary blood flow velocity and pressure.

e Drug Administration: Imolamine is administered, typically via intracoronary or intravenous
injection, at varying doses.

o Post-Dose Measurements: Coronary angiography is repeated to assess changes in coronary
artery diameter. Coronary blood flow velocity and pressure are continuously monitored.

o Data Analysis: The percentage change in coronary artery diameter and the change in
coronary blood flow reserve (CFR) are calculated to quantify the vasodilatory effect of
Imolamine.

Drug Interactions

« lloprost: May increase the hypotensive activities of Imolamine.

 |sosorbide mononitrate: Imolamine may increase the vasodilatory activities of Isosorbide
mononitrate.

o Patent Blue: The therapeutic efficacy of Imolamine can be decreased when used in
combination with Patent Blue.

Conclusion
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Imolamine is a clinically utilized coronary vasodilator with additional local anesthetic and
antiplatelet properties. While its therapeutic benefits in angina pectoris are established, a
detailed understanding of its pharmacological profile is hampered by the limited availability of
comprehensive mechanistic, pharmacokinetic, and pharmacodynamic data. The hypothesized
mechanisms of action, including modulation of the nitric oxide-cGMP pathway for vasodilation
and cAMP pathway for antiplatelet effects, require experimental validation. Further research is
warranted to fully characterize the pharmacological properties of Imolamine, which could
unvelil its broader therapeutic potential and optimize its clinical use. This guide serves as a
foundational resource for directing future preclinical and clinical investigations into this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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